molecular formula C9H8N2O2 B008433 Imidazo[1,2-a]pyridin-2-yl-acetic acid CAS No. 19741-30-1

Imidazo[1,2-a]pyridin-2-yl-acetic acid

Cat. No.: B008433
CAS No.: 19741-30-1
M. Wt: 176.17 g/mol
InChI Key: NYYYTUHPAJSTQV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-yl-acetic acid is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with an acetic acid moiety attached to the second position of the imidazole ring. This compound and its derivatives are known for their broad spectrum of biological activities, making them valuable in medicinal chemistry and pharmaceutical research .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-2-yl-acetic acid, also known as 2-(IMIDAZO[1,2-A]PYRIDIN-2-YL)ACETIC ACID, is a compound with a broad spectrum of biological activity . It has been suggested that this compound may interact with γ-aminobutyric acid receptors , and it has been proposed for use in the treatment of various conditions, including cancer , cardiovascular diseases , and Alzheimer’s disease . Additionally, it has been suggested that these compounds may bind to Vascular Endothelial Growth Factor receptor 2 (VEGFR2) , potentially inhibiting tumor cell growth and angiogenesis .

Mode of Action

For instance, in the case of γ-aminobutyric acid receptors, it is thought to exert its effects by blocking these receptors , similar to classical benzodiazepine tranquilizers . This blocking action is believed to be responsible for its potential hypnotic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given its broad spectrum of biological activity . For instance, by blocking γ-aminobutyric acid receptors, it could affect the GABAergic neurotransmission pathway . Additionally, by binding to VEGFR2, it could influence the VEGF signaling pathway , which plays a crucial role in angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, reflecting its broad spectrum of biological activity . For instance, by blocking γ-aminobutyric acid receptors, it could potentially induce hypnotic effects . By binding to VEGFR2, it could potentially inhibit tumor cell growth and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-yl-acetic acid can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This method is simple and effective, providing good yields of the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-2-yl-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-yl-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-2-yl-acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYYTUHPAJSTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315676
Record name (Imidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19741-30-1
Record name 19741-30-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Imidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridin-2-yl-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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